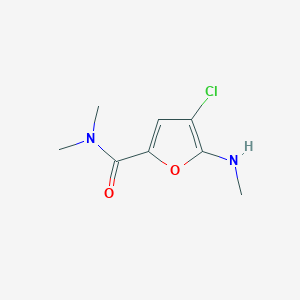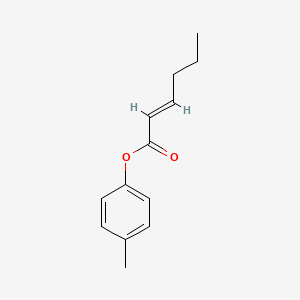
(4-methylphenyl) (E)-hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl) (E)-hex-2-enoate: is an organic compound characterized by a phenyl ring substituted with a methyl group at the para position and an unsaturated hexenoic acid ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of (4-methylphenyl)acetic acid with (E)-hex-2-enoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with (E)-hex-2-enoic acid chloride, followed by methylation of the resulting product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with a solid acid catalyst may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
(4-methylphenyl) (E)-hex-2-enoate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (4-methylphenyl) (E)-hex-2-enoic acid.
Reduction: Reduction reactions can convert the double bond in the hexenoate group to a single bond, resulting in (4-methylphenyl) hexanoate.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: (4-methylphenyl) (E)-hex-2-enoic acid.
Reduction: (4-methylphenyl) hexanoate.
Substitution: Nitro-(4-methylphenyl) (E)-hex-2-enoate or bromo-(4-methylphenyl) (E)-hex-2-enoate.
Scientific Research Applications
(4-methylphenyl) (E)-hex-2-enoate: has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (4-methylphenyl) (E)-hex-2-enoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
(4-methylphenyl) (Z)-hex-2-enoate
(3-methylphenyl) (E)-hex-2-enoate
(4-methylphenyl) hexanoate
(4-methylphenyl) acetic acid
Properties
CAS No. |
69687-91-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(4-methylphenyl) (E)-hex-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-4-5-6-13(14)15-12-9-7-11(2)8-10-12/h5-10H,3-4H2,1-2H3/b6-5+ |
InChI Key |
ZSNJETLPYLDVIM-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)OC1=CC=C(C=C1)C |
Canonical SMILES |
CCCC=CC(=O)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B15349017.png)
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B15349021.png)
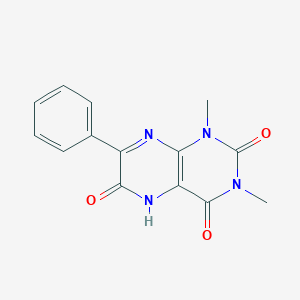
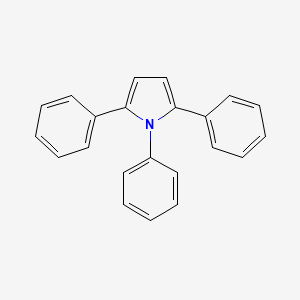
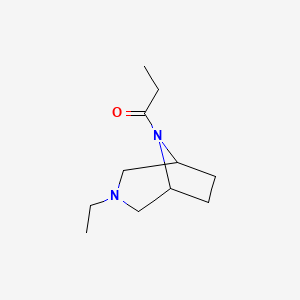
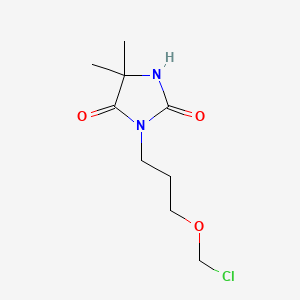
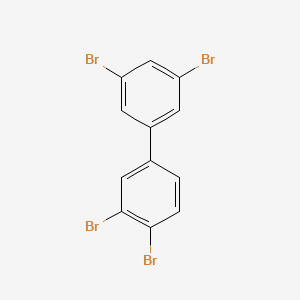
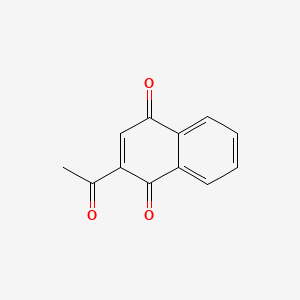
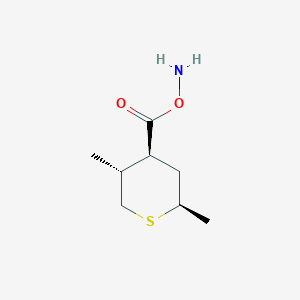
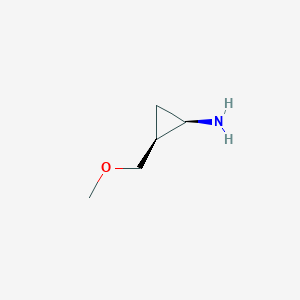
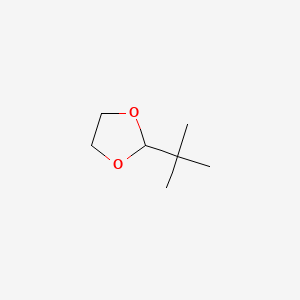
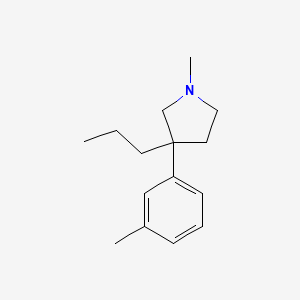
![(2S,3R)-6-ethyl-3-methyl-2-[(E)-pent-2-en-2-yl]-2,3-dihydropyran-4-one](/img/structure/B15349088.png)
